N-(3-ethoxybenzyl)methanesulfonamide
Description
N-(3-Ethoxybenzyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 3-ethoxybenzyl moiety. The ethoxy group (-OCH₂CH₃) at the para position of the benzyl ring distinguishes it from other aryl sulfonamides. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-14-10-6-4-5-9(7-10)8-11-15(2,12)13/h4-7,11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJYUOYFKWTKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares N-(3-ethoxybenzyl)methanesulfonamide with key structural analogs:
Key Observations:
- Heterocyclic vs. Benzyl Moieties : The benzoisoxazole derivative (296.3 g/mol) exhibits increased molecular rigidity due to its fused ring system, which may influence binding affinity in biological systems .
- Lipophilicity : Chloro and ethyl groups (e.g., in and ) contribute to higher logP values compared to ethoxy or methoxy substituents.
Spectroscopic and Computational Data
- N-(3-Methylphenyl)methanesulfonamide : DFT studies reveal that the 3-methyl substituent causes a 10–15 cm⁻¹ redshift in C-S vibrational modes compared to the 2-methyl isomer. NMR chemical shifts for NH protons vary by 0.3–0.5 ppm due to substituent position .
- This compound : Predicted to exhibit similar vibrational transitions but with broader infrared (IR) absorption bands due to the ethoxy group’s rotational freedom.
Pharmacological Considerations
Although pharmacological data for this compound is absent in the evidence, structural analogs highlight trends:
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-(3-ethoxybenzyl)methanesulfonamide, and how are intermediates characterized?
- Methodology : A typical synthesis involves reacting 3-ethoxybenzylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF). The reaction is stirred at room temperature for 2–4 hours, followed by aqueous workup and purification via column chromatography .
- Characterization : Intermediates and the final product are analyzed using -NMR and -NMR to confirm regiochemistry and purity. High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and quantify yields (typically 70–85%) .
Q. Which spectroscopic techniques are critical for verifying the molecular structure of this compound?
- Key Techniques :
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the ethoxy group (δ 1.3–1.5 ppm for –CH, δ 3.9–4.1 ppm for –OCH).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 258.1) and fragmentation patterns.
- FT-IR : Peaks at ~1350 cm (S=O symmetric stretch) and ~1160 cm (S=O asymmetric stretch) validate the sulfonamide group .
Advanced Research Questions
Q. How can reaction parameters be optimized for large-scale synthesis while maintaining purity?
- Critical Parameters :
- Temperature Control : Reactions conducted at 0–5°C minimize side reactions (e.g., sulfonation of competing nucleophiles) .
- Solvent Selection : THF or dichloromethane (DCM) enhances solubility of intermediates. Anhydrous conditions prevent hydrolysis of methanesulfonyl chloride .
- Catalysis : Substoichiometric amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonylation .
- Scale-Up Challenges : Continuous flow reactors improve mixing and heat transfer, reducing batch-to-batch variability .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?
- Case Study : Density Functional Theory (DFT) calculations may predict a lower energy conformation for the ethoxy group than observed in X-ray crystallography. Discrepancies arise from crystal packing forces not modeled in DFT. Researchers should cross-validate with experimental techniques like X-ray diffraction and adjust computational parameters (e.g., solvent dielectric constant) .
Q. How does the electronic nature of the ethoxy group influence biological activity?
- Structure-Activity Relationship (SAR) : The ethoxy group’s electron-donating effect increases the electron density of the benzyl ring, enhancing binding to hydrophobic pockets in enzyme active sites (e.g., carbonic anhydrase inhibitors). Comparative studies with methoxy or chloro analogs show a 2–3-fold difference in IC values due to steric and electronic effects .
Q. What advanced analytical approaches are used to study degradation pathways under physiological conditions?
- Methods :
- LC-MS/MS : Identifies hydrolytic degradation products (e.g., methanesulfonic acid and 3-ethoxybenzylamine) in simulated gastric fluid (pH 2.0).
- Accelerated Stability Testing : Samples stored at 40°C/75% RH for 6 months show <5% degradation, confirming shelf-life stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
